molecular formula C28H37NO7 B13443456 (S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid

(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid

Cat. No.: B13443456
M. Wt: 499.6 g/mol
InChI Key: LTEYADKCUWEHSA-GJUXQMEESA-N
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Description

(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of (S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoindole core, followed by the introduction of the dodecatrienyl side chain and the pentanedioic acid moiety. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, selective oxidation, and chromatographic purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the isoindole ring can be substituted with different functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, (S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid is unique due to its specific structure and functional groups. Similar compounds include other isoindole derivatives and dodecatrienyl-containing molecules. The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C28H37NO7

Molecular Weight

499.6 g/mol

IUPAC Name

(2S)-2-[5,7-dihydroxy-3-oxo-6-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-isoindol-2-yl]pentanedioic acid

InChI

InChI=1S/C28H37NO7/c1-17(2)7-5-8-18(3)9-6-10-19(4)11-12-20-24(30)15-21-22(26(20)33)16-29(27(21)34)23(28(35)36)13-14-25(31)32/h7,9,11,15,23,30,33H,5-6,8,10,12-14,16H2,1-4H3,(H,31,32)(H,35,36)/b18-9+,19-11-/t23-/m0/s1

InChI Key

LTEYADKCUWEHSA-GJUXQMEESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CC1=C(C=C2C(=C1O)CN(C2=O)[C@@H](CCC(=O)O)C(=O)O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)C(CCC(=O)O)C(=O)O)O)C)C)C

Origin of Product

United States

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